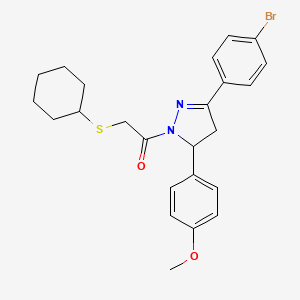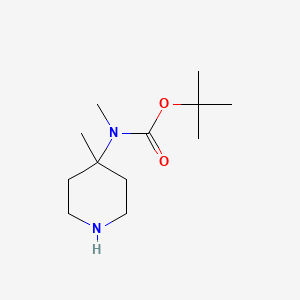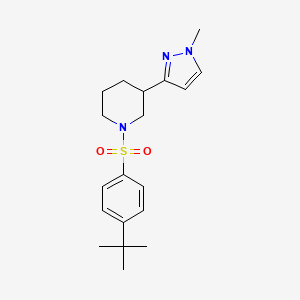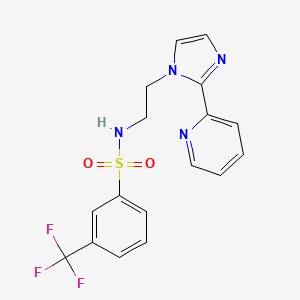
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone is a synthetic compound characterized by its unique chemical structure, combining a bromophenyl and methoxyphenyl moiety with a pyrazole and a cyclohexylthio group. These functionalities suggest its potential relevance in medicinal chemistry and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of the Intermediate Pyrazole Compound: : The initial step typically involves the preparation of the pyrazole intermediate. This is achieved by the condensation of 4-bromophenylhydrazine with 4-methoxyacetophenone in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Formation of the Ethanone Derivative: : The pyrazole intermediate is then reacted with cyclohexylthiol and a halogenating agent like iodine or bromine. The reaction is conducted in an inert atmosphere, often using nitrogen, and in an organic solvent such as dichloromethane, at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous-flow reactors to ensure consistent product quality and yield. Solvent recovery systems and purification techniques like recrystallization or chromatography are employed to obtain the high-purity compound necessary for further applications.
化学反应分析
Types of Reactions
Oxidation: : Under controlled conditions, the ethanone derivative can undergo oxidation reactions to yield corresponding sulfoxides or sulfones.
Reduction: : The compound can be reduced using reagents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride are typically used for reductions.
Substitution: : Nucleophiles like amines or organometallic reagents can be employed under controlled conditions to achieve desired substitutions.
Major Products
The major products vary depending on the specific reaction conditions but generally include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds.
科学研究应用
The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone has found applications in various fields:
Chemistry: : Utilized as a starting material for the synthesis of more complex molecular structures.
Biology: : Potential bioactive properties, such as anti-inflammatory or anticancer activities, are under investigation.
Medicine: : Explored for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: : Its structural properties make it a candidate for materials science applications, including the development of novel polymers or other functional materials.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the bromophenyl and methoxyphenyl moieties may interact with hydrophobic pockets in protein structures, affecting their function. Pathways involved might include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
相似化合物的比较
Unique Features
1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone stands out due to its combination of diverse functional groups, allowing it to engage in various chemical reactions and interactions.
List of Similar Compounds
1-(3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone: : Shares similar structural features with a chlorine substituent.
1-(3-(4-Bromophenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone: : Similar, but with a hydroxyl group instead of a methoxy group.
1-(3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone: : Contains a fluorine atom, highlighting variations within the same family of compounds.
属性
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2O2S/c1-29-20-13-9-18(10-14-20)23-15-22(17-7-11-19(25)12-8-17)26-27(23)24(28)16-30-21-5-3-2-4-6-21/h7-14,21,23H,2-6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLVMFFSDMOPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)



![4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)
![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)

![2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)


![N-(3-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)
